2,3-dimethylphenyl 3-bromo-4-methoxybenzoate
Description
2,3-Dimethylphenyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C16H15BrO3 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the phenyl ring
Properties
IUPAC Name |
(2,3-dimethylphenyl) 3-bromo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-10-5-4-6-14(11(10)2)20-16(18)12-7-8-15(19-3)13(17)9-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJCETJNDUHMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylphenyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with 2,3-dimethylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2,3-dimethylphenyl 3-bromo-4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.
Reduction: Products include 2,3-dimethylphenyl 3-bromo-4-methoxybenzyl alcohol.
Scientific Research Applications
2,3-Dimethylphenyl 3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl 3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 4-Bromo-2,3-dimethylphenyl (methyl)sulfane
Uniqueness
2,3-Dimethylphenyl 3-bromo-4-methoxybenzoate is unique due to the combination of its bromine, methoxy, and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
